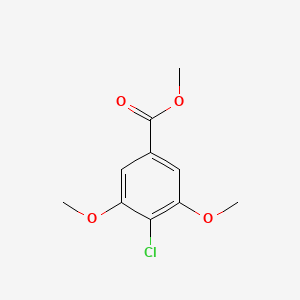

Methyl 4-chloro-3,5-dimethoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWUWBWADVGEHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222116 | |

| Record name | Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65566-15-6 | |

| Record name | Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65566-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-chloro-3,5-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 3,5 Dimethoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

One-Dimensional (1D) NMR Analyses (¹H, ¹³C)

One-dimensional NMR spectra provide fundamental information regarding the number and type of protons and carbons in a molecule. For Methyl 4-chloro-3,5-dimethoxybenzoate, the ¹H and ¹³C NMR spectra are relatively simple, reflecting the symmetry of the molecule.

Recent studies on compounds isolated from Dentipellis fragilis have reported the acquisition of ¹H NMR spectra at 500 MHz and ¹³C NMR spectra at 125 MHz in chloroform-d, which were found to be comparable to previously reported literature data. np-mrd.org While the specific chemical shifts from this particular study are not detailed in the primary publication, data for the closely related precursor, 4-chloro-3,5-dimethoxybenzoic acid, has been reported. In acetone-d₆, the two equivalent aromatic protons (H-2 and H-6) of this precursor appear as a singlet at δH 7.34 ppm, and the six protons of the two equivalent methoxy (B1213986) groups resonate as a singlet at δH 3.96 ppm. nih.gov The corresponding carbon signals were observed at δC 106.8 (C-2, C-6), 157.3 (C-3, C-5), 131.0 (C-4), 116.3 (C-1), and 167.2 (COOH), with the methoxy carbons at δC 57.1. nih.gov

Based on the structure of this compound, the expected 1D NMR signals are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~7.2-7.4 | s | 2H |

| Methoxy-H (aromatic) | ~3.9 | s | 6H |

| Methyl Ester-H | ~3.9 | s | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~166 |

| C-Cl | ~128-132 |

| C-OCH₃ (aromatic) | ~153 |

| C-H (aromatic) | ~107-109 |

| C-COOCH₃ | ~125 |

| OCH₃ (aromatic) | ~56 |

| COOCH₃ | ~52 |

Two-Dimensional (2D) NMR Experiments (COSY, HMQC, HMBC, NOESY)

While 1D NMR provides a basic structural overview, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no COSY correlations are expected as all proton signals are singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignment of the aromatic C-H signals and the methoxy and methyl ester C-H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. For this molecule, NOESY would show correlations between the aromatic protons and the adjacent methoxy protons, as well as between the methyl ester protons and potentially the aromatic protons, depending on the conformational preferences.

Although the use of 2D NMR techniques for the structural confirmation of this compound is mentioned in the literature, specific, detailed data from these experiments are not publicly available in the reviewed scientific papers. np-mrd.orgtandfonline.com

Stereochemical Assignments via Advanced NMR Techniques

The concept of stereochemical assignment is not applicable to this compound as the molecule is achiral and does not possess any stereocenters. It is a symmetrical molecule, and therefore, there are no stereoisomers to be distinguished.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of the molecular weight and formula, and offering insights into the molecule's structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to confidently determine the elemental composition of a molecule. For this compound, HR-ESI-MS data has been reported. np-mrd.org

The analysis of a sample isolated from Dentipellis fragilis showed a protonated molecular ion [M+H]⁺ at an m/z of 231.4012 (calculated for C₁₀H₁₂ClO₄⁺: 231.4019) and a sodium adduct [M+Na]⁺ at an m/z of 253.0236 (calculated for C₁₀H₁₁ClNaO₄⁺: 253.0238). np-mrd.org This data confirms the molecular formula of the compound as C₁₀H₁₁ClO₄.

Table 3: HR-ESI-MS Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 231.4012 | 231.4019 | C₁₀H₁₂ClO₄⁺ |

| [M+Na]⁺ | 253.0236 | 253.0238 | C₁₀H₁₁ClNaO₄⁺ |

Fragmentation Patterns and Diagnostic Ions

The fragmentation pattern of a molecule in a mass spectrometer can provide valuable structural information. In a typical electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion undergoes fragmentation to produce a series of daughter ions.

For this compound, characteristic fragmentation would be expected to involve the loss of the methyl group from the ester (M-15), the loss of the methoxy group from the ester (M-31), and the loss of a methyl radical from one of the methoxy substituents on the ring (M-15), followed by the loss of carbon monoxide (M-15-28). The cleavage of the ester group to form an acylium ion would also be a prominent fragmentation pathway.

A detailed experimental analysis of the fragmentation pathways and diagnostic ions for this compound has not been explicitly detailed in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are fundamental in elucidating the structural features of molecules. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

While a specific IR spectrum for this compound is not publicly available, a detailed analysis can be conducted by examining its constituent functional groups and data from the closely related analog, Methyl 3,5-dimethoxybenzoate (B1226732). nih.gov The key vibrational frequencies are instrumental for structural confirmation.

The primary functional groups in this compound are the ester group (C=O, C-O), the methoxy groups (-OCH₃), the aromatic ring (C=C, C-H), and the carbon-chlorine bond (C-Cl).

Carbonyl (C=O) Stretch: The methyl ester group features a prominent carbonyl bond. This C=O stretching vibration is expected to produce a strong absorption band in the region of 1735-1750 cm⁻¹. sciencing.com This is one of the most characteristic peaks in the IR spectrum.

Ester (C-O) Stretch: The ester group also exhibits C-O stretching vibrations. These typically appear as two distinct bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch, usually found within the 1250-1000 cm⁻¹ range. For Methyl 3,5-dimethoxybenzoate, a C-C(=O)-C stretch is noted between 1160 and 1210 cm⁻¹. nih.govsciencing.com

Methoxy (O-CH₃) and Aromatic Ether Stretches: The two methoxy groups and their attachment to the aromatic ring will produce characteristic C-H stretching and bending vibrations for the methyl groups, as well as Ar-O-C stretching. The aromatic C-O stretch is typically strong and appears around 1250 cm⁻¹. The C-H stretch of the methyl groups is found between 2800 and 2950 cm⁻¹. sciencing.com

Aromatic Ring (C=C and C-H) Vibrations: Aromatic C=C stretching vibrations usually result in several bands in the 1600-1450 cm⁻¹ region. sciencing.com Aromatic C-H stretching appears above 3000 cm⁻¹, while out-of-plane C-H bending vibrations are found at lower wavenumbers and are indicative of the substitution pattern.

Carbon-Chlorine (C-Cl) Stretch: The C-Cl stretching vibration is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. This band can sometimes be difficult to assign definitively due to other overlapping absorptions.

The following table summarizes the expected key IR absorption frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Variable |

| Methyl C-H | Stretching | 2950-2800 | Medium |

| Ester C=O | Stretching | 1750-1735 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Variable |

| Ester/Ether C-O | Stretching | 1250-1160 | Strong |

| C-Cl | Stretching | 800-600 | Medium-Strong |

The UV-Vis spectrum of this compound is governed by the electronic transitions within its chromophoric system. The primary chromophore is the substituted benzene (B151609) ring. fiveable.me The electronic transitions in such molecules are typically π → π* and n → π* transitions. wikipedia.orglibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems like benzene exhibit characteristic π → π* transitions. wikipedia.org For benzene itself, these appear as three bands (E1, E2, and B) below 260 nm. wikipedia.org Substituents on the ring significantly influence the energy and intensity of these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the ester and methoxy groups) to a π* antibonding orbital of the aromatic ring or the carbonyl group. libretexts.orglibretexts.org These transitions are generally lower in energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. libretexts.org

The substituents on the benzene ring—two methoxy groups, a chlorine atom, and a methyl ester group—modify the absorption profile.

Auxochromes: The methoxy groups (-OCH₃) and the chlorine atom (-Cl) act as auxochromes, which are groups that modify the absorption of a chromophore. fiveable.me Both have lone pairs of electrons and can donate electron density to the ring via the resonance effect, which typically leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. fiveable.meuobabylon.edu.iq

Ester Group: The methyl ester group (-COOCH₃) is an electron-withdrawing group, which can also influence the position and intensity of absorption bands.

The interplay of these electron-donating and electron-withdrawing groups on the aromatic ring results in a complex UV-Vis spectrum. It is expected that the primary absorption bands for this compound will be shifted to longer wavelengths compared to unsubstituted benzene due to the extension of the conjugated system by the auxochromic substituents.

| Transition Type | Orbitals Involved | Expected Characteristics |

|---|---|---|

| π → π | Aromatic Ring π → π | High intensity (molar absorptivity ε > 10,000). Shifted to longer wavelengths due to substituents. |

| n → π | Oxygen lone pair (n) → π | Low intensity (ε < 2,000). May be obscured by more intense π → π* bands. libretexts.org |

X-ray Crystallography and Solid-State Structural Analysis (if applicable for analogues)

Since single-crystal X-ray diffraction data for this compound is not available, analysis of a structurally similar analog, Methyl 4-chloro-3,5-dinitrobenzoate, provides significant insight into the likely solid-state structure. nih.govresearchgate.net This analog shares the same methyl benzoate (B1203000) core and the 1,3,4,5-substitution pattern on the benzene ring.

The crystal structure of Methyl 4-chloro-3,5-dinitrobenzoate reveals a triclinic system with space group P-1. nih.govresearchgate.net In the crystal, adjacent molecules are linked through weak C-H···O hydrogen interactions. nih.gov Specifically, an interaction is observed between a hydrogen atom on the benzene ring and an oxygen atom of a nitro group on an adjacent molecule (C1—H1···O1). nih.gov

Such C-H···O interactions are recognized as significant forces in determining crystal packing and molecular conformation, alongside more conventional hydrogen bonds. nih.gov These weak interactions, along with other van der Waals forces, dictate how the molecules arrange themselves in the crystal lattice. In substituted benzoates and related aromatic compounds, these interactions often lead to the formation of inversion dimers or chain-like motifs. nih.gov For the dinitro analog, these interactions link molecules into a stable, packed structure. nih.gov It is highly probable that this compound would exhibit similar C-H···O interactions, involving the hydrogen atoms of the methyl groups or the aromatic ring and the oxygen atoms of the methoxy or ester groups of neighboring molecules.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅ClN₂O₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.8579 (10) |

| b (Å) | 9.4438 (19) |

| c (Å) | 11.369 (2) |

| α (°) | 73.36 (3) |

| β (°) | 88.09 (3) |

| γ (°) | 87.47 (3) |

| Volume (ų) | 499.14 (18) |

| Z (Molecules per unit cell) | 2 |

The conformation of the molecule in the solid state is defined by the dihedral angles between the plane of the benzene ring and its substituents. In Methyl 4-chloro-3,5-dinitrobenzoate, the substituents are twisted out of the plane of the benzene ring to varying degrees. nih.gov

The dihedral angles with the benzene ring are:

Ester group: 13.7 (1)°

Nitro group at C3: 29.6 (1)°

Nitro group at C5: 82.3 (1)°

This twisting is a result of steric hindrance between the bulky adjacent substituents. The ester group is the most coplanar, while the nitro group at position 5 is twisted significantly out of the plane. This minimizes repulsive forces between the substituents.

For this compound, a similar conformational behavior is expected. The methoxy groups, while different electronically from nitro groups, also possess steric bulk. Therefore, it is anticipated that the methoxy and ester groups would be twisted relative to the benzene ring plane to achieve the most stable conformation in the crystal lattice, minimizing steric strain between the substituents at the 3, 4, and 5 positions.

Reactivity and Reaction Mechanisms Involving Methyl 4 Chloro 3,5 Dimethoxybenzoate

Ester Hydrolysis and Transesterification Reactions

The ester functional group in Methyl 4-chloro-3,5-dimethoxybenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds through a reversible mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the corresponding carboxylic acid, 4-chloro-3,5-dimethoxybenzoic acid. The entire process is in equilibrium, and the use of a large excess of water can drive the reaction toward the hydrolysis products.

Base-Mediated Hydrolysis

Base-mediated hydrolysis, also known as saponification, is an irreversible process for cleaving the ester. organicchemistrytutor.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.comebsco.com This is followed by the elimination of a methoxide (B1231860) ion, which is a good leaving group. The methoxide ion then deprotonates the newly formed carboxylic acid in a highly favorable acid-base reaction, yielding a carboxylate salt and methanol. masterorganicchemistry.com An acidic workup is subsequently required to protonate the carboxylate and isolate the final carboxylic acid product. masterorganicchemistry.comyoutube.com This process is generally efficient for converting esters to their corresponding carboxylic acids. ebsco.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Chlorinated Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orgpressbooks.pub

Reactivity of the Chlorine Atom

The chlorine atom in this compound can be displaced by a variety of nucleophiles through an SNAr mechanism. wikipedia.org This reaction proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction. nih.govopenstax.org

Influence of Methoxy (B1213986) Groups on Aromatic Reactivity

The two methoxy groups on the benzene (B151609) ring have a significant influence on the SNAr reactivity at the C-4 position. Methoxy groups are generally considered electron-donating through resonance, which would typically deactivate the ring toward nucleophilic attack. However, their positions relative to the chlorine atom are critical. The methoxy group at C-3 is meta to the site of substitution, while the methoxy group at C-5 is also meta. Electron-withdrawing groups at the ortho and para positions are most effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. pressbooks.pubopenstax.orgyoutube.com Since the methoxy groups are not in these positions, their ability to stabilize the intermediate through resonance is limited. Inductively, the oxygen atoms are electronegative and can withdraw some electron density, but this effect is generally weaker than resonance. The methyl ester group, being electron-withdrawing, can provide some activation for the SNAr reaction.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of this reaction on this compound is determined by the directing effects of the existing substituents.

The directing effects of the substituents on the ring are as follows:

Methoxy groups (-OCH₃): These are strongly activating and ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. libretexts.orgbyjus.com

Chloro group (-Cl): This is a deactivating but ortho-, para-directing group. libretexts.orgpressbooks.pub While it withdraws electron density inductively, it can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. stackexchange.com

Methyl ester group (-COOCH₃): This is a deactivating and meta-directing group because the carbonyl group withdraws electron density from the ring. byjus.com

When multiple substituents are present on a benzene ring, the most powerful activating group generally dictates the position of electrophilic substitution. ualberta.ca In the case of this compound, the two methoxy groups are the strongest activating groups. libretexts.orgmsu.edu Therefore, they will direct the incoming electrophile to the positions that are ortho or para to them. The available positions on the ring are C-2 and C-6. Both of these positions are ortho to a methoxy group and meta to the other. Given the strong activating nature of the methoxy groups, electrophilic substitution is expected to occur at either the C-2 or C-6 position.

Interactive Data Table: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH₃ | 3, 5 | Activating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

| -COOCH₃ | 1 | Deactivating | Meta |

Regioselectivity and Directing Effects

In the case of this compound, the positions ortho to the two methoxy groups are C2 and C6. The position para to the C3-methoxy group is C6, and the position para to the C5-methoxy group is C2. The positions ortho to the chlorine at C4 are C3 and C5, which are already substituted. The position para to the chlorine is C1, also substituted. Therefore, electrophilic attack will be directed to the C2 and C6 positions, which are ortho to the methoxy groups and meta to the methyl ester. The strong activating effect of the two methoxy groups will likely overcome the deactivating effect of the chlorine and the methyl ester.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OCH₃ | 3 | Electron-donating (Resonance) | Ortho, Para |

| -OCH₃ | 5 | Electron-donating (Resonance) | Ortho, Para |

| -Cl | 4 | Electron-withdrawing (Inductive), Electron-donating (Resonance) | Ortho, Para (deactivating) |

| -COOCH₃ | 1 | Electron-withdrawing (Inductive & Resonance) | Meta (deactivating) |

The synergistic directing effect of the two methoxy groups to positions 2 and 6 makes these sites the most probable for electrophilic substitution.

Reduction Reactions of the Ester and Aromatic Ring

The reduction of this compound can target either the ester functionality or the aromatic ring, depending on the reducing agent and reaction conditions.

The ester group can be reduced to a primary alcohol, (4-chloro-3,5-dimethoxyphenyl)methanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. chemistrysteps.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxide leaving group and a subsequent reduction of the intermediate aldehyde. chemistrysteps.com

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org However, under specific conditions, such as high temperatures or in the presence of additives like lithium chloride, NaBH₄ can be used to reduce aromatic esters. researchgate.net

| Reagent | Reactivity with Esters | Product |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Low (can be enhanced) | Primary Alcohol (under specific conditions) |

Reduction of the aromatic ring, a process known as hydrogenation, requires more forcing conditions, such as high pressure and temperature in the presence of a metal catalyst (e.g., Rhodium, Ruthenium, or Raney Nickel). This would lead to the formation of Methyl 4-chloro-3,5-dimethoxycyclohexanecarboxylate. The chloro substituent may be susceptible to hydrogenolysis (cleavage of the C-Cl bond) under certain hydrogenation conditions.

Derivatization Chemistry for Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile scaffold for the synthesis of new derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. The functional groups present on the molecule offer multiple points for modification.

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-3,5-dimethoxybenzoic acid, which can then be converted to a variety of amides or other esters. The chloro group can be substituted via nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. The methoxy groups can potentially be demethylated to yield hydroxyl groups, which can then be further functionalized.

For instance, in the development of antiviral agents, dimethoxybenzene scaffolds have been shown to be crucial for activity. nih.gov Although not directly involving this compound, a study on 4,5-dimethoxybenzene derivatives as inhibitors of human rhinovirus 14 highlights the importance of the dimethoxy substitution pattern for biological activity. nih.gov The synthesis of a library of analogues with modifications at various positions allows for the exploration of the SAR.

An illustrative, hypothetical SAR exploration starting from this compound could involve:

Theoretical and Computational Studies on Methyl 4 Chloro 3,5 Dimethoxybenzoate

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for their balance of accuracy and computational efficiency. Methods such as B3LYP are commonly used to predict the geometry, electronic structure, and energetic properties of benzoate (B1203000) derivatives.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl 4-chloro-3,5-dimethoxybenzoate, DFT calculations, likely using a functional like B3LYP with a basis set such as def2-TZVP, would be employed to find this equilibrium geometry. researchgate.net This process calculates bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure analysis reveals how electrons are distributed within the molecule. The presence of electron-donating methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups creates a complex electronic environment on the benzene (B151609) ring, which can be precisely mapped using these computational methods.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

For a molecule like this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, which is typically a π-orbital delocalized over the aromatic ring. The chlorine atom and the ester group, being electronegative, would influence the distribution and energy of the LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (typically colored red or yellow) is expected around the highly electronegative oxygen atoms of the carbonyl and methoxy groups, indicating these are the primary sites for electrophilic attack. Conversely, regions near the hydrogen atoms would show positive potential (colored blue).

Spectroscopic Property Prediction (e.g., NMR, UV-Vis, ECD)

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental data and confirm molecular structures. This is particularly useful for natural products isolated from complex mixtures. researchgate.netacs.org

Validation of Experimental Data through Computational Methods

The absolute configurations of novel compounds isolated alongside this compound have been successfully determined using computational approaches. acs.orgresearchgate.net For instance, DFT-based calculations of ¹³C NMR chemical shifts for a related novel compound resulted in a root-mean-square deviation of just 1.6 ppm from experimental values, providing strong confirmation of its structure. nih.gov Similarly, the absolute configuration of another co-isolate was established by comparing its experimental electronic circular dichroism (ECD) spectrum with spectra computationally generated for different stereoisomers, finding a clear coherence with the (R) configuration. researchgate.netnih.gov

This same methodology can be applied to this compound to affirm its structure. Experimental data, such as that listed below, serves as the benchmark for such computational validation. nih.gov

Interactive Table: Experimental Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Observed Value | Reference |

|---|---|---|---|

| UV-Vis (in MeOH) | λmax | 217, 263, 301 nm | nih.gov |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | Comparable to reported literature | nih.gov |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | Comparable to reported literature | nih.gov |

| HR-ESIMS | m/z [M+H]+ | 231.4012 (Calculated: 231.4019) | nih.gov |

Reaction Mechanism Elucidation via Computational Chemistry

While this compound has been synthesized, detailed computational studies elucidating the mechanisms of its formation or subsequent reactions are not widely reported in the literature. nih.gov However, computational chemistry offers the tools to investigate such processes. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This approach has been used to understand complex reactions like indole-enolate couplings and could be applied to study the synthesis or reactivity of this compound. researchgate.net Future research employing these computational techniques could provide a deeper understanding of the specific pathways involved in its synthesis and chemical transformations.

Exploration of Biological Activities and Mechanistic Insights of Methyl 4 Chloro 3,5 Dimethoxybenzoate Non Clinical Focus

Fruiting Body Induction in Fungi and Mycological Applications

The influence of chemical compounds on fungal development, particularly the induction of fruiting bodies, is a significant area of mycological research. However, a review of existing scientific literature reveals a lack of specific studies on the effects of Methyl 4-chloro-3,5-dimethoxybenzoate.

There is currently no available scientific data documenting the inductive or inhibitory effects of this compound on the fruiting body formation of the edible mushroom Flammulina velutipes. Research into the chemical triggers of fructification in this species has explored various compounds, but this specific ester has not been a subject of published investigation.

Similarly, the mechanisms by which this compound may modulate the mycelial development of fungi have not been elucidated in the scientific literature. Studies on related benzoate (B1203000) derivatives have occasionally reported antifungal properties, but a direct link and mechanistic study for this particular compound are absent.

Herbicidal Activity and Agrochemical Relevance

The search for novel and effective herbicides is a constant endeavor in agricultural science. While various benzoate derivatives have been investigated for their phytotoxic properties, specific data on this compound remains limited.

No specific in vitro studies detailing the plant growth inhibitory effects of this compound are presently available in the peer-reviewed literature. Consequently, there is no data to construct a table on its efficacy against various plant species.

Due to the absence of herbicidal activity data for this compound, no structure-activity relationship (SAR) studies have been conducted for this compound. SAR studies on other herbicidal benzoates have highlighted the importance of substituent patterns on the aromatic ring for activity, but these cannot be directly extrapolated to the title compound without experimental validation.

Modulatory Effects on Cellular Pathways (Non-Clinical Models)

The investigation of how chemical compounds interact with and modulate cellular pathways is crucial for understanding their broader biological significance. At present, there are no published non-clinical studies that have examined the modulatory effects of this compound on any specific cellular pathways.

Inhibition of Hypoxia-Inducible Factor (HIF) Activity

Research into bioactive compounds from mushroom-forming fungi has identified molecules that can influence the activity of Hypoxia-Inducible Factor (HIF), a critical regulator of cellular responses to low oxygen levels. In a study focused on compounds isolated from the "fruiting liquid" of Hypholoma lateritium and Hericium erinaceus, a novel compound designated as 4 was found to inhibit HIF activity. nih.govacs.org While this compound, referred to as compound 6 in this study, was synthesized as part of this research, the specific HIF inhibitory activity was reported for other isolated natural products. nih.govacs.org

Suppression of Receptor Tyrosine Kinase (Axl) Expression

The same study that investigated HIF inhibitors also explored the effects of fungal metabolites on the expression of the receptor tyrosine kinase Axl, which is implicated in cell survival and proliferation. The research demonstrated that compounds 2 , 3 , and 4 , isolated from the fungal "fruiting liquid," suppressed Axl expression. nih.govacs.orgresearchgate.net this compound was synthesized during this investigation, providing a chemical context for the types of molecules being studied. nih.govacs.org

Molecular Interactions with Biological Targets in in vitro or model systems

In addition to its relevance in studies on HIF and Axl, this compound has been identified in other biological contexts. Notably, it was isolated from mushroom cultivation beds and, along with related compounds, demonstrated protective activity against cell death dependent on endoplasmic reticulum (ER) stress. researchgate.net The precise mechanism behind this protective effect is yet to be fully elucidated.

Antimicrobial Investigations (excluding specific dosage or safety profiles)

In vitro Activity against Select Microbial Strains (e.g., fungi, bacteria)

Investigations into the chemical constituents of the medicinal mushroom Hericium erinaceus have revealed a variety of bioactive compounds. While direct antimicrobial data for this compound is not extensively detailed, related compounds from the same fungal source have shown antimicrobial properties. For instance, 5-hydroxy-6-(1-hydroxyethyl)isobenzofuran-1(3H)-one , also isolated from a mycelial culture of a Hericium species, exhibited antifungal activity against Candida albicans and Candida neoformans, with Minimum Inhibitory Concentration (MIC) values of 31.3 and 62.5 μg/mL, respectively. fungalbiotec.org This compound was also found to inhibit biofilm formation of these fungal pathogens at a concentration of 7.8 μg/mL. fungalbiotec.org

Comparative Studies with Related Antimicrobial Compounds

The antimicrobial potential of extracts from Hericium erinaceus has been noted more broadly. Basidiomycetes like H. erinaceus have been shown to possess in vitro and in vivo antimicrobial activity against viruses, Gram-positive and Gram-negative bacteria, and parasites. fungalbiotec.org The presence of a diverse array of metabolites, including chlorinated and methoxylated aromatic compounds, within this fungus suggests a rich source for bioactive molecules. For example, 4-chloro-3,5-dimethoxybenzaldehyde , a closely related aldehyde derivative, was also identified from the culture broth of H. erinaceus. fungalbiotec.org

Neurotrophic or Neuroprotective Properties (from fungal source context)

Research has pointed to the potential neuroprotective effects of compounds isolated from Hericium erinaceus. This compound, also referred to as 4-chloro-3,5-dimethoxybenzoic methyl ester , was found to be effective in protecting neuronally-differentiated pheochromocytoma (PC12) cells from nerve growth factor (NGF) deprivation. fungalbiotec.org This protective capability was shared with erinacine A , another compound purified from the mycelia of H. erinaceus. fungalbiotec.org Erinacines, a group of diterpenoids from this mushroom, are known for their ability to stimulate the synthesis of NGF. researchgate.netresearchgate.net

Influence on Nerve Growth Factor (NGF)-related processes in cell lines

Research has shown that this compound can significantly influence nerve growth factor (NGF)-mediated processes in specific cell lines, most notably in PC12 pheochromocytoma cells, which are a common model for studying neuronal differentiation. nih.gov The primary effect observed is the potentiation of NGF-induced neurite outgrowth. nih.gov

Studies have demonstrated that while this compound on its own does not induce neurite outgrowth, it enhances the neuritogenic effect of NGF. nih.gov This suggests a synergistic relationship between the compound and the neurotrophic factor. In addition to promoting neurite outgrowth, the compound has also been found to protect neuronally-differentiated PC12 cells from cell death upon NGF deprivation. nih.gov

The mechanism underlying these effects appears to involve the TrkA receptor and its downstream signaling pathway. The TrkA receptor is the high-affinity catalytic receptor for NGF. nih.gov The binding of NGF to the TrkA receptor initiates a signaling cascade that is crucial for neuronal survival and differentiation. nih.gov Research indicates that the potentiation of NGF-induced neurite outgrowth by this compound is associated with the TrkA-mediated and Erk1/2-dependent pathways. nih.gov The Erk1/2 pathway is a critical downstream component of TrkA signaling that leads to the cytoskeletal changes necessary for neurite extension. nih.gov

Detailed Research Findings

In a key study, the effects of this compound were evaluated in PC12 cells. The findings from this research are summarized in the table below.

| Cell Line | Compound Concentration | Observation | Pathway Implication |

| PC12 | Not specified in abstract | Potentiated NGF-induced neurite outgrowth | TrkA/Erk1/2 Pathway |

| PC12 | Not specified in abstract | Protected neuronally-differentiated cells against NGF deprivation | - |

Applications of Methyl 4 Chloro 3,5 Dimethoxybenzoate in Specialized Chemical Domains Non Pharmacological Focus

Precursor in Organic Synthesis for Complex Molecules

The strategic placement of functional groups on the benzene (B151609) ring positions Methyl 4-chloro-3,5-dimethoxybenzoate as a valuable building block for constructing more elaborate molecular architectures. illinois.edu Its utility stems from the ability to selectively modify each of its functional groups to build molecular complexity.

The chemical reactivity of this compound allows it to serve as a starting point for a variety of advanced intermediates. The primary reaction sites are the methyl ester and the chloro substituent. The ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, or it can be reduced using powerful reducing agents like lithium aluminum hydride to form 4-Chloro-3,5-dimethoxybenzyl alcohol. foodb.ca Each of these transformations yields a new, advanced intermediate with a different reactive handle for subsequent synthetic steps.

Furthermore, the chloro group on the aromatic ring, while generally unreactive, can undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functionalities. This versatility enables the generation of a diverse library of derivative compounds from a single starting material.

Interactive Data Table: Potential Transformations of this compound

| Starting Material | Reagent/Condition | Product | Resulting Functional Group |

| This compound | NaOH (aq), Heat | 4-Chloro-3,5-dimethoxybenzoic acid | Carboxylic Acid |

| This compound | LiAlH₄, Ether | 4-Chloro-3,5-dimethoxybenzyl alcohol | Primary Alcohol |

| This compound | Hydrazine (NH₂NH₂) | 4-Chloro-3,5-dimethoxybenzoyl hydrazide | Hydrazide |

| This compound | NaOCH₃, Heat/Pressure | Methyl 3,4,5-trimethoxybenzoate | Methoxy (B1213986) Ether |

Heterocyclic compounds are fundamental to many areas of chemical science. While direct synthesis of heterocycles from this compound is not widely documented, its structure provides a clear potential for such applications. By modifying the initial functional groups, it can be converted into precursors suitable for cyclization reactions. nih.gov

For example, conversion of the methyl ester to a hydrazide derivative creates a key intermediate for synthesizing five-membered heterocycles like oxadiazoles (B1248032) or pyrazoles. Reaction of the hydrazide with a second carbonyl-containing compound or other appropriate reagent can initiate a condensation-cyclization cascade to form the heterocyclic ring. Similarly, multi-component reactions, which are efficient methods for synthesizing complex heterocycles, could potentially utilize derivatives of this compound as one of the key building blocks. chebanov.org The synthesis of various quinoline (B57606) and pyrimidine (B1678525) derivatives often starts from substituted anilines or benzoic acids, highlighting the potential pathways available for this compound after suitable functional group interconversion. researchgate.net

Potential in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound suggest its potential, though largely unexplored, utility in the field of materials science.

The substitution pattern on the benzene ring of this compound is of significant interest for its potential optical and electronic properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, methyl ester) groups creates a "push-pull" system. Such systems can influence the electronic distribution within the molecule, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The functional groups on this compound present hypothetical pathways for its use in polymer chemistry. The compound could be integrated into a polymer chain or used to modify existing polymers.

One hypothetical route involves converting it into a difunctional monomer. For instance, the ester group could be reduced to an alcohol, and the chloro group could be substituted with a carboxyl-containing nucleophile. The resulting molecule, possessing both an alcohol and a carboxylic acid group, could then undergo self-condensation to form a polyester. The rigid aromatic core from the parent molecule would be expected to impart thermal stability and specific mechanical properties to the resulting polymer.

Alternatively, the chloro- or ester-functionalized aromatic ring could be incorporated as a pendant group on a polymer backbone. This would create a functional polymer where the properties could be tuned through subsequent reactions on the pendant groups.

Interactive Data Table: Hypothetical Polymerization Strategies

| Polymerization Strategy | Monomer Preparation | Polymer Type | Potential Polymer Property |

| Step-Growth Polymerization | Reduction of ester to alcohol; Substitution of chloro group with a carboxylic acid. | Aromatic Polyester | High thermal stability, rigidity. |

| Chain-Growth Polymerization with Functional Pendant Group | Create a polymerizable group (e.g., vinyl) on the molecule. | Vinyl Polymer with Pendant Benzoate (B1203000) | Modifiable polymer; specific optical properties. |

| Post-Polymerization Modification | Grafting of 4-Chloro-3,5-dimethoxybenzyl alcohol onto a pre-formed polymer with reactive sites. | Graft Copolymer | Introduction of aromatic/functional moieties to a base polymer. |

Q & A

Q. What are the common synthetic routes for Methyl 4-chloro-3,5-dimethoxybenzoate, and what key reaction conditions should be optimized?

this compound is typically synthesized via sequential functionalization of a benzoate scaffold. Key steps include:

- Alkylation : Reaction of methyl 4-hydroxy-3,5-dimethoxybenzoate with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce protective groups .

- Chlorination : Direct electrophilic substitution or nucleophilic displacement, depending on precursor availability.

- Purification : Column chromatography or recrystallization to isolate the product. Optimization focuses on reaction temperature (60–80°C for alkylation), stoichiometry of chlorinating agents, and solvent polarity to minimize side reactions .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Structural confirmation relies on:

- High-Resolution ESI-MS (HR-ESI-MS) : Provides exact mass data (e.g., [M+H]⁺ or [M−H]⁻ ions) to verify molecular formula .

- 1D/2D NMR :

- ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and ester methyl groups (δ 3.7–3.9 ppm).

- HSQC/HMBC : Correlates protons with adjacent carbons, confirming substituent positions (e.g., chlorine at C4, methoxy groups at C3/C5) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when characterizing derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable Temperature NMR : Resolves overlapping peaks caused by slow conformational exchange .

- X-ray Crystallography : Provides unambiguous structural data; SHELX software is widely used for refinement, leveraging high-resolution data to resolve ambiguities .

- Comparative Analysis : Benchmark spectral data against structurally related compounds (e.g., methyl syringate derivatives) .

Q. What strategies are employed to ensure high purity of this compound in pharmaceutical research?

Purity validation involves:

- HPLC with UV/Vis Detection : Uses C18 columns and acetonitrile/water gradients to separate impurities (e.g., unreacted precursors or dechlorinated byproducts) .

- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., EP Impurity B or C) .

- Mass Spectrometry : Detects trace impurities via high-sensitivity LC-MS workflows .

Q. How can the antimicrobial activity of this compound be evaluated using in vitro assays?

A standardized approach includes:

- Serial Dilution Assay : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth. Minimum Inhibitory Concentration (MIC) is determined via optical density measurements .

- Zone of Inhibition : Agar diffusion assays quantify bactericidal effects.

- Control Compounds : Compare activity to known antibiotics (e.g., ampicillin) and solvent controls to validate specificity .

Methodological Notes

- Spectral Data Interpretation : Cross-reference HR-ESI-MS and NMR with databases like PubChem or Reaxys to validate assignments .

- Synthetic Troubleshooting : Low yields may require adjusting protecting groups (e.g., switching from benzyl to tert-butyl) or optimizing chlorination conditions (e.g., using SOCl₂ vs. PCl₅) .

- Biological Assay Design : Include cytotoxicity controls (e.g., mammalian cell lines) to differentiate antimicrobial activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.